3-Chloro-4-ethynylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-ethynylpyridine is an organic compound with the molecular formula C7H4ClN . It has a molecular weight of 137.57 . The compound is typically stored at 4°C and is available in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H . This indicates the structural arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 137.57 . The compound is typically stored at 4°C .Scientific Research Applications
Synthesis and Reactivity Studies
3-Chloro-4-ethynylpyridine has been explored in various synthesis and reactivity studies. For instance, research has focused on synthesizing new heterocyclic molecules using derivatives of this compound. Such studies have involved understanding the reactivity and stability of these molecules through detailed analyses including vibrational spectra, nuclear magnetic resonance (NMR), and molecular dynamics simulations. These studies have broad implications in the field of non-linear optics and drug development, particularly for anti-cancer drugs (Murthy et al., 2017).
Anti-Mycobacterium Tuberculosis Properties
This compound has also been investigated for its potential anti-Mycobacterium tuberculosis properties. Research involving the synthesis of 4-(ethynylpyridine)quinazolines has shown promising results against Mycobacterium tuberculosis, with several compounds displaying significant activity in vitro (Dilebo et al., 2021).
Hydrogen Bond Studies
The interaction of this compound derivatives with other molecules through hydrogen bonding has been a subject of research. Studies have been conducted to understand the weak hydrogen bonds formed by ethynylpyridines, which are crucial in various chemical processes and molecular interactions (Vojta et al., 2016).
Luminescence and Organometallic Networks
The compound has been utilized in synthesizing novel silver–ethynide complexes, which have been studied for their luminescence properties and the formation of organometallic networks. These studies are significant for the development of materials with specific optical properties (Zhang et al., 2010).
Hydrohalogenation and Chemical Reactions
Research on the hydrohalogenation of ethynylpyridines, including this compound, has revealed efficient methods for producing derivatives through reactions with hydrochloric acid. This research is fundamental in organic chemistry, providing insights into reaction mechanisms and product synthesis (Muragishi et al., 2017).
Charge-Induced Molecular Devices
Studies have also been conducted on molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which exhibit charge-induced conformational switching, potentially useful in developing molecular diodes or nano-actuators (Derosa et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-ethynylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-4-9-5-7(6)8/h1,3-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXKYZHQNPYGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=NC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634109 |
Source
|
Record name | 3-Chloro-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196156-71-4 |
Source
|
Record name | 3-Chloro-4-ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.